molecular formula C9H12N4OS B13109430 [6-(Propylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-08-5

[6-(Propylsulfanyl)-9h-purin-9-yl]methanol

Cat. No.: B13109430
CAS No.: 14133-08-5
M. Wt: 224.29 g/mol
InChI Key: DPYSCRJBKGQGFQ-UHFFFAOYSA-N
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Description

(6-(Propylthio)-9H-purin-9-yl)methanol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Propylthio)-9H-purin-9-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Thioether Formation: The 6-chloropurine undergoes a nucleophilic substitution reaction with propylthiol to form 6-(propylthio)purine.

    Hydroxymethylation: The final step involves the introduction of a hydroxymethyl group at the 9-position of the purine ring. This can be achieved through a reaction with formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of (6-(Propylthio)-9H-purin-9-yl)methanol would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the hydroxymethyl group, potentially leading to the formation of different derivatives.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

(6-(Propylthio)-9H-purin-9-yl)methanol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to nucleotides makes it a useful tool in studying nucleic acid interactions and functions.

    Industry: It may be used in the development of new materials or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of (6-(Propylthio)-9H-purin-9-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, influencing processes like DNA replication or transcription. The propylthio group can enhance its binding affinity or specificity for certain molecular targets.

Comparison with Similar Compounds

    6-Mercaptopurine: A purine derivative with a thiol group at the 6-position.

    9-(Hydroxymethyl)purine: A purine derivative with a hydroxymethyl group at the 9-position.

    6-(Methylthio)-9H-purin-9-yl)methanol: Similar structure but with a methylthio group instead of a propylthio group.

Uniqueness: (6-(Propylthio)-9H-purin-9-yl)methanol is unique due to the presence of the propylthio group, which can influence its chemical reactivity and biological activity. This makes it distinct from other purine derivatives and potentially useful in specific applications where the propylthio group confers advantageous properties.

Properties

CAS No.

14133-08-5

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

(6-propylsulfanylpurin-9-yl)methanol

InChI

InChI=1S/C9H12N4OS/c1-2-3-15-9-7-8(10-4-11-9)13(6-14)5-12-7/h4-5,14H,2-3,6H2,1H3

InChI Key

DPYSCRJBKGQGFQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=NC2=C1N=CN2CO

Origin of Product

United States

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